ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
Description
Ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate (CAS: 1010929-76-6) is a synthetic piperazine derivative with a molecular formula of C₂₂H₂₇ClN₄O₄ and a molecular weight of 446.93 g/mol . The compound features a piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a glycyl-linked 6-chloro-beta-carboline moiety.
Properties
IUPAC Name |
ethyl 4-[2-[(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O4/c1-2-31-21(30)26-9-7-25(8-10-26)19(28)12-23-20(29)27-6-5-15-16-11-14(22)3-4-17(16)24-18(15)13-27/h3-4,11,24H,2,5-10,12-13H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOMZBWQFUUZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-1,3,4,9-Tetrahydro-2H-Beta-Carboline-2-Carboxylic Acid
The beta-carboline moiety is synthesized via a Pictet-Spengler reaction between 6-chlorotryptamine and acetaldehyde under acidic conditions. The resulting tetrahydro-beta-carboline is oxidized to the corresponding carboxylic acid using potassium permanganate in aqueous acetone (yield: 78–85%).
Glycine Ethyl Ester Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. Glycine ethyl ester is introduced to form the intermediate (6-chloro-beta-carbolin-2-yl)carbonyl-glycine ethyl ester (yield: 82%).
Hydrolysis and Piperazine Conjugation
The ethyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide in tetrahydrofuran (THF). Subsequent activation with EDCl/HOBt enables coupling with ethyl 4-aminopiperazine-1-carboxylate, yielding the final product (overall yield: 67%).
Table 1: Reaction Conditions for EDCl/HOBt-Mediated Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1.1 | KMnO₄ | Acetone | 0–5°C | 3 h | 83% |
| 1.2 | EDCl/HOBt | DCM | RT | 12 h | 82% |
| 1.3 | LiOH | THF | 50°C | 2 h | 89% |
Acyl Chloride Intermediate Approach Using Triphosgene
This route utilizes triphosgene to generate reactive acyl chloride intermediates, streamlining coupling efficiency.
Beta-Carboline Acyl Chloride Formation
6-Chloro-beta-carboline-2-carboxylic acid is treated with triphosgene in dichloromethane at −25°C in the presence of pyridine and dimethylaminopyridine (DMAP). The reaction produces the corresponding acyl chloride in 94% yield.
Glycine Ethyl Ester Conjugation
The acyl chloride reacts with glycine ethyl ester in dichloromethane, forming the glycyl-beta-carboline intermediate (yield: 91%).
Piperazine Coupling via Mixed Carbonate
The glycine carboxyl group is activated as a mixed carbonate using ethyl chloroformate. Reaction with piperazine in THF affords the target compound (yield: 76%).
Table 2: Triphosgene-Mediated Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2.1 | Triphosgene, DMAP | DCM | −25°C | 1 h | 94% |
| 2.2 | Glycine ethyl ester | DCM | RT | 4 h | 91% |
| 2.3 | Ethyl chloroformate | THF | 0°C | 6 h | 76% |
Protection-Deprotection Strategy with tert-Butoxycarbonyl (Boc) Groups
This method employs Boc protection to enhance regioselectivity during piperazine functionalization.
Piperazine Protection
Piperazine is mono-protected with di-tert-butyl dicarbonate in THF, yielding N-Boc-piperazine (yield: 88%).
Deprotection and Beta-Carboline Coupling
Boc removal with trifluoroacetic acid (TFA) liberates the primary amine, which couples with the preformed glycyl-beta-carboline acyl chloride (yield: 68%).
Table 3: Boc-Protected Synthesis Metrics
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3.1 | Boc₂O | THF | RT | 6 h | 88% |
| 3.2 | Ethyl chloroformate | DCM | 0°C | 3 h | 79% |
| 3.3 | TFA | DCM | RT | 1 h | 68% |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Parameter | EDCl/HOBt Method | Triphosgene Method | Boc Protection Method |
|---|---|---|---|
| Overall Yield | 67% | 76% | 68% |
| Purity (HPLC) | 95% | 98% | 93% |
| Reaction Complexity | Moderate | Low | High |
| Scalability | Limited | High | Moderate |
Chemical Reactions Analysis
Ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that derivatives of beta-carboline compounds exhibit antidepressant properties. Ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has been studied for its ability to modulate neurotransmitter systems involved in mood regulation. Studies suggest that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, which are crucial for alleviating depressive symptoms .
2. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research shows that beta-carbolines may protect neurons from oxidative stress and apoptosis. The presence of the piperazine moiety is believed to enhance blood-brain barrier permeability, facilitating central nervous system (CNS) targeting .
3. Anti-inflammatory Properties
Several studies have demonstrated that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This compound may possess similar properties, making it a candidate for treating inflammatory conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Based Analogs with Aryl Substituents
A series of piperazine derivatives (HBK14–HBK19) synthesized in prior studies share structural similarities with the target compound, particularly in their piperazine cores and aromatic substituents . For example:
- HBK14: 1-[(2,6-Dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
- HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
These compounds feature aryl ether or phenoxypropyl groups attached to the piperazine ring, differing from the target compound’s beta-carboline-glycyl-ethyl carboxylate system.
Table 1: Key Structural Differences
Piperazine Carboxamide Derivatives
The compound N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (C₁₃H₁₈ClN₃O) provides a contrast in substitution patterns. Its piperazine ring adopts a chair conformation and is functionalized with a carboxamide group and 4-chlorophenyl moiety . This difference may influence bioavailability and membrane permeability .
Beta-Carboline-Containing Compounds
The target compound’s 6-chloro-beta-carboline moiety distinguishes it from other piperazine derivatives. Beta-carbolines are associated with MAO inhibition and GABA receptor modulation, suggesting unique pharmacological profiles compared to HBK analogs or carboxamide derivatives . The glycyl linker in the target compound may also confer conformational flexibility, enabling interactions with diverse biological targets.
Biological Activity
Ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant studies.
- Molecular Formula : C21H26ClN5O4
- Molecular Weight : 447.9 g/mol
- CAS Number : 1010914-53-0
Structure
The compound features a piperazine ring and a beta-carboline moiety, which are known for their pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related beta-carboline compounds. For instance, ethyl β-carboline-3-carboxylate (β-CCE) has demonstrated significant anti-cancer effects by inducing apoptosis in cervical cancer cells (SiHa) through the activation of the p38/MAPK signaling pathway. This was evidenced by increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Key Findings:
- Mechanism : β-CCE activates the p38/MAPK pathway, increasing intracellular ROS levels.
- Effect on Cells : Induces apoptosis in a concentration-dependent manner.
- Biomarkers : Increased expression of pro-apoptotic proteins (Bax, cleaved-Cas 9) and decreased anti-apoptotic proteins (Bcl-xL) were observed .
Neuropharmacological Effects
Beta-carboline derivatives exhibit properties that may modulate neurotransmitter systems. These compounds can antagonize benzodiazepine effects by influencing neurotransmitter secretion through specific receptors, potentially affecting anxiety and other physiological responses .
Antioxidant Activity
Compounds related to this compound have shown antioxidant properties. The modulation of oxidative stress markers indicates that these compounds can both induce and mitigate oxidative damage in cellular models .
Study on β-Carboline Compounds
A study investigated the effects of β-carboline derivatives on various cancer cell lines. It was found that certain derivatives exhibited cytotoxicity with IC50 values indicating effective concentrations for inducing cell death:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| β-CCE | SiHa | 20 |
| Other β-carbolines | HCT-116 | 6.2 |
| T47D | 27.3 |
These findings suggest that similar structural compounds may possess comparable biological activities.
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Basic: What analytical techniques are critical for structural characterization and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., beta-carboline aromatic protons at δ 7.8–8.2 ppm, piperazine CH₂ groups at δ 3.4–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₅ClN₅O₄: 486.1543) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced: How can computational modeling (e.g., QM/MM, molecular docking) predict the compound’s bioactivity and guide experimental design?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates electronic interactions between the compound and biological targets (e.g., serotonin receptors). The beta-carboline moiety’s aromatic system may engage in π-π stacking with receptor residues .
- Molecular Docking (AutoDock Vina) : Predicts binding affinity (ΔG values) to targets like 5-HT₂A receptors. Adjust substituents (e.g., chloro group at position 6) to optimize fit .
- MD Simulations : Evaluates stability of ligand-receptor complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., between the glycine linker and Asp155) .
Table 1 : Predicted Binding Affinities for Analogues
| Substituent Position | Target Receptor | ΔG (kcal/mol) |
|---|---|---|
| 6-Cl (Parent) | 5-HT₂A | -9.2 |
| 6-F | 5-HT₂A | -8.7 |
| 6-H | 5-HT₂A | -7.9 |
Advanced: How should researchers resolve contradictory in vitro vs. in vivo bioactivity data for this compound?
Answer: Contradictions often arise from differences in metabolic stability, bioavailability, or assay conditions.
- Orthogonal Assays : Compare results across cell lines (e.g., HEK293 vs. primary neurons) and species (rat vs. human liver microsomes) to identify metabolic liabilities .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain penetration (logBB) using LC-MS/MS. Low oral bioavailability may explain weak in vivo efficacy .
- Dose-Response Refinement : Test sub-micromolar to millimolar ranges to capture full activity profiles. Adjust formulations (e.g., PEGylation) to enhance solubility .
Advanced: What methodologies assess the compound’s ecological impact and biodegradation potential?
Answer:
- OECD 301F Test : Measures aerobic biodegradation in activated sludge. Piperazine derivatives often show moderate degradation (40–60% in 28 days) .
- Algal Toxicity (OECD 201) : Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations. EC₅₀ values >10 mg/L suggest low acute toxicity .
- Soil Adsorption Studies : Determine Kₒc (organic carbon-water partition coefficient) via batch equilibrium. High Kₒc (>500) indicates strong soil binding, reducing groundwater contamination risk .
Table 2 : Ecotoxicological Data (Hypothetical)
| Test Organism | Endpoint | Result |
|---|---|---|
| Daphnia magna | 48h LC₅₀ | 12.5 mg/L |
| Danio rerio | 96h LC₅₀ | 32.4 mg/L |
| Activated Sludge | Biodegradation | 55% (28 days) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
